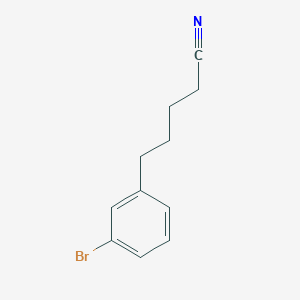

5-(3-Bromo-phenyl)pentanenitrile

Beschreibung

5-(3-Bromo-phenyl)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-bromophenyl group at the fifth carbon. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom and aromatic ring, making it relevant in pharmaceutical and materials science research.

Eigenschaften

Molekularformel |

C11H12BrN |

|---|---|

Molekulargewicht |

238.12 g/mol |

IUPAC-Name |

5-(3-bromophenyl)pentanenitrile |

InChI |

InChI=1S/C11H12BrN/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5H2 |

InChI-Schlüssel |

OQDJISFFADIEQG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)CCCCC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The table below compares 5-(3-Bromo-phenyl)pentanenitrile with structurally similar pentanenitrile derivatives:

*Calculated based on standard atomic weights.

Key Observations:

- Halogen vs. Hydroxyl Groups : The bromophenyl group in the target compound enhances hydrophobicity compared to hydroxylated analogs like 2,3-bis(4-hydroxyphenyl)pentanenitrile, which are more polar and exhibit ERβ-binding activity .

- Radiolabeled Derivatives : The 18F-labeled analog demonstrates how substituents (e.g., fluorine and hydroxyl groups) can be strategically placed for targeted biological applications .

- Natural vs. Synthetic Derivatives: 5-(Methylthio)pentanenitrile, a natural nitrile from glucosinolate breakdown, contrasts with synthetic brominated variants in origin and reactivity .

Receptor Binding and Selectivity

- ERβ-Selective Ligands : Compounds like 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile show high selectivity for estrogen receptor beta (ERβ), attributed to their diarylpropionitrile scaffold and hydroxyl group positioning. In vivo studies reveal preferential uptake in ERβ-rich tissues, such as the ovaries and prostate .

- Multidrug Resistance (MDR) Modulation: Derivatives like 2-(3,4-dimethoxyphenyl)-2-(methylethyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM 36) inhibit drug efflux pumps (e.g., P-glycoprotein) in cancer cells. Substituents such as anthryl groups enhance binding affinity to hydrophobic pockets in transmembrane domains .

Anticancer and Antioxidant Potential

- Isothiocyanate-Related Nitriles : Compounds like 5-(methylsulfinyl)pentanenitrile, found in broccoli sprouts, are linked to antioxidant and chemopreventive effects via Nrf2 pathway activation. However, brominated aromatic nitriles may lack this bioactivity due to structural divergence .

Physicochemical Properties

Solubility and Lipophilicity

- The bromophenyl group in this compound increases logP (estimated ~3.5) compared to hydroxylated (logP ~2.1) or methylthio-substituted (logP ~1.8) analogs, favoring membrane permeability but limiting aqueous solubility.

- Radiolabeled derivatives (e.g., 5-[18F]fluoro analogs) balance lipophilicity with polar functional groups to optimize biodistribution .

Stability and Reactivity

- Bromine’s electron-withdrawing effect enhances electrophilicity at the nitrile group, making the compound reactive toward nucleophiles (e.g., thiols or amines). This contrasts with methylthio-substituted nitriles, which are more stable under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.